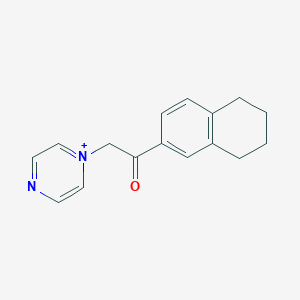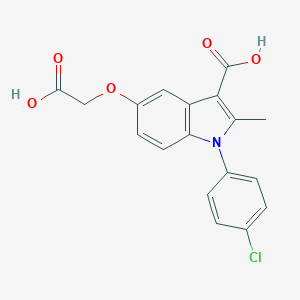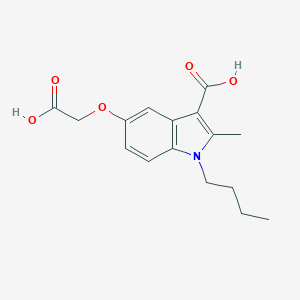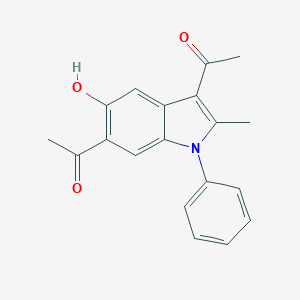![molecular formula C17H14N4O2 B271467 1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)
1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile, also known as DMNQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMNQ belongs to the class of naphthyridine derivatives and is known for its unique chemical structure and properties. In
科学的研究の応用
1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the study of oxidative stress and its role in various diseases. This compound has been shown to induce oxidative stress in cells, which can lead to cellular damage and death. This property of this compound has been used to study the mechanisms of oxidative stress in diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
作用機序
1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile exerts its biological effects by generating reactive oxygen species (ROS) through redox cycling. This compound is reduced to its semiquinone form by cellular reductases, which can then react with oxygen to generate superoxide radicals. These radicals can then react with other molecules to generate other ROS, such as hydrogen peroxide and hydroxyl radicals. The accumulation of ROS can lead to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells and organisms. In cells, this compound induces oxidative stress and can lead to cellular damage and death. In organisms, this compound has been shown to induce a number of physiological effects, including changes in heart rate, blood pressure, and respiratory rate. This compound has also been shown to affect the immune system, with some studies suggesting that it may have immunosuppressive effects.
実験室実験の利点と制限
1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent inducer of oxidative stress, which can be useful for studying the mechanisms of oxidative stress in cells and organisms. However, one limitation is that this compound can be toxic to cells and organisms at high concentrations, which can limit its usefulness in certain experiments. Additionally, this compound can be difficult to work with due to its low solubility in water and other solvents.
将来の方向性
There are a number of future directions for research on 1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile. One area of research is in the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is in the development of new applications for this compound in scientific research, such as in the study of neurodegenerative diseases or in the development of new therapeutic agents. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on cells and organisms.
合成法
The synthesis of 1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves a multi-step process that requires specialized knowledge in organic chemistry. The most common method for synthesizing this compound involves the reaction of 2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with ammonia. The final step involves the reaction of the resulting amide with acetonitrile in the presence of a base to yield this compound.
特性
分子式 |
C17H14N4O2 |
|---|---|
分子量 |
306.32 g/mol |
IUPAC名 |
1-amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C17H14N4O2/c1-20-13(10-6-4-3-5-7-10)8-11-12(9-18)16(22)21(2)15(19)14(11)17(20)23/h3-8H,19H2,1-2H3 |
InChIキー |
GVZJQYDNLRIDHF-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)C)C#N)C3=CC=CC=C3 |
正規SMILES |
CN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)C)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)
![3-Bromo-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271397.png)




![ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271412.png)

